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Compound of Interest

Compound Name: 9-Acridinecarboxylic acid

Cat. No.: B1205191 Get Quote

This document provides an in-depth technical overview of 9-Acridinecarboxylic acid hydrate,

tailored for researchers, scientists, and professionals in the field of drug development. It covers

the core physicochemical properties, spectral characteristics, experimental protocols, and key

applications of this versatile compound.

Core Properties and Safety Data
9-Acridinecarboxylic acid is a heterocyclic compound featuring a carboxylic acid group on the

central ring of an acridine core. It is typically available as a hydrate. Its planar, aromatic

structure is fundamental to its utility as a DNA intercalator and a fluorescent marker.

Physicochemical Properties
The fundamental physical and chemical data for 9-Acridinecarboxylic acid hydrate are

summarized below.
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Property Value Reference(s)

CAS Number 332927-03-4 (hydrate)

5336-90-3 (anhydrous) [1]

Molecular Formula C₁₄H₉NO₂ · xH₂O

Molecular Weight
223.23 g/mol (anhydrous

basis)
[2]

Appearance
Bright yellow to yellow-green

crystalline powder
[1][2][3]

Melting Point 290 °C (decomposes) [2]

Density ~1.366 g/cm³

Solubility

Soluble in water, ethanol,

pyridine, acetic acid, and

acetonitrile.

[4]

Spectral Data
Detailed spectral analysis is crucial for compound verification and experimental design. While a

definitive public spectrum for the hydrate is not readily available, the following data, based on

its known functional groups and analysis of closely related derivatives, can be used for

characterization.
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Spectrum Type
Characteristic
Absorptions /
Resonances

Notes Reference(s)

¹H-NMR

δ 7.5-8.8 ppm

(aromatic protons), δ

~12+ ppm (carboxylic

acid proton)

The 8 protons on the

acridine ring typically

appear as a series of

doublets and triplets in

the aromatic region.

The acidic proton

signal can be broad

and its chemical shift

is dependent on

solvent and

concentration.

[5][6]

¹³C-NMR

δ ~165-185 ppm

(C=O), δ ~115-150

ppm (aromatic

carbons)

The acridine core

presents multiple

signals in the aromatic

region. The carboxyl

carbon is found

significantly downfield.

In one reported

spectrum for the

anhydrous acid,

signals appear

between 120-150 ppm

and a carbonyl signal

is present.

[6][7]

Infrared (IR)

~2500-3300 cm⁻¹

(broad, O-H stretch),

~1710-1760 cm⁻¹

(strong, C=O stretch)

The broad O-H

absorption is

characteristic of a

hydrogen-bonded

carboxylic acid. The

C=O stretch is sharp

and strong.

[6][8]
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UV-Vis λmax ~350-400 nm

The acridine core

exhibits strong π-π*

transitions. The exact

maxima and molar

absorptivity are

solvent-dependent.

Spectra of the parent

acridine show multiple

bands in this region.

[9][10]

Safety and Handling
9-Acridinecarboxylic acid hydrate is classified as an irritant and requires careful handling.

Hazard Category
GHS Classification and
Precautionary Statements

Reference(s)

Hazards

H315: Causes skin

irritation.H319: Causes serious

eye irritation.H335: May cause

respiratory irritation.

Handling

P261: Avoid breathing

dust.P264: Wash skin

thoroughly after

handling.P280: Wear

protective gloves/eye

protection/face protection.

Storage

Store in a tightly closed

container in a cool, dry, well-

ventilated area. Keep away

from incompatible substances.

[11]

PPE

Chemical safety goggles,

protective gloves, and a dust

mask (e.g., N95) are

recommended.
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Experimental Protocols
The following sections detail methodologies for the synthesis of 9-Acridinecarboxylic acid
and a representative protocol for its application in bioconjugation.

Synthesis of 9-Acridinecarboxylic Acid
This protocol describes the hydrolysis of 9-cyanoacridine to yield 9-Acridinecarboxylic acid.

[12]

Materials:

9-cyanoacridine (4 g)

Sulfuric acid (H₂SO₄) containing 10% (w/w) distilled water (40 cm³)

Sodium nitrite (NaNO₂) (10.7 g)

1 M Sodium hydroxide (NaOH) solution

50% (v/v) Sulfuric acid solution

Cold, distilled water (650 cm³)

Procedure:

Dissolve 4 g of 9-cyanoacridine in 40 cm³ of 10% aqueous sulfuric acid.

Heat the mixture at 100°C for 2 hours with stirring.

Slowly add 10.7 g of sodium nitrite to the mixture while maintaining stirring.

Continue heating at 100°C for an additional 2 hours.

Pour the hot reaction mixture into 650 cm³ of cold, distilled water to precipitate the crude

product.

Isolate the solid precipitate by filtration.
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Dissolve the filtered solid in the minimum required volume of 1 M NaOH solution.

Filter the resulting solution to remove any insoluble impurities.

Acidify the filtrate by slowly adding a 50% sulfuric acid solution until precipitation of the

product is complete.

Isolate the final 9-Acridinecarboxylic acid product by filtration.

Dry the product in vacuo.

9-Cyanoacridine +
10% H₂SO₄

Heat (100°C, 2h) Add NaNO₂ Heat (100°C, 2h) Pour into Cold H₂O
(Precipitation)

Filter Crude
Product

Dissolve in
1M NaOH Filter Solution Acidify with

50% H₂SO₄

Filter Final
Product Dry in vacuo 9-Acridinecarboxylic

Acid

Click to download full resolution via product page

Diagram 1: Synthesis workflow for 9-Acridinecarboxylic acid.

Application Protocol: Fluorescent Labeling of Peptides
9-Acridinecarboxylic acid can be conjugated to primary amine-containing biomolecules, such

as peptides or proteins, via its carboxyl group. This generalized protocol employs a standard

carbodiimide coupling chemistry (EDC/NHS).

Materials:

9-Acridinecarboxylic acid hydrate

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS)

Amine-containing peptide or biomolecule

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

Coupling Buffer (e.g., 0.1 M Phosphate-buffered saline, pH 7.4)
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Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

Activate Carboxyl Group:

Dissolve 9-Acridinecarboxylic acid hydrate in a minimal volume of DMF or DMSO.

Add a 1.5-fold molar excess of both EDC and NHS to the solution.

Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-

ester.

Prepare Biomolecule:

Dissolve the amine-containing peptide in the Coupling Buffer to a known concentration

(e.g., 1-5 mg/mL).

Conjugation Reaction:

Add the activated 9-Acridinecarboxylic acid-NHS ester solution to the peptide solution. A

10- to 20-fold molar excess of the activated acid over the peptide is a typical starting point.

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C,

protected from light.

Purification:

Purify the fluorescently labeled peptide from unreacted labeling reagent and byproducts

using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g.,

PBS).

Monitor fractions for fluorescence and peptide absorbance (e.g., 280 nm) to identify the

purified conjugate.
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Activation Step

Conjugation Step
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Diagram 2: Experimental workflow for fluorescent labeling of a peptide.
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Mechanism of Action and Applications
The primary applications of 9-Acridinecarboxylic acid and its derivatives stem from the

properties of the acridine ring system.

DNA Intercalation
The planar aromatic structure of the acridine core allows it to insert, or intercalate, between the

base pairs of double-stranded DNA.[13] This interaction can inhibit DNA replication and

transcription, forming the basis for the development of acridine-based antitumor agents. The

carboxylic acid group at the 9-position provides a key handle for synthesizing more complex

derivatives to enhance binding affinity and specificity.

Principle of DNA Intercalation

DNA Double Helix

A-T

G-C

C-G

Acridine
Core

T-A

Click to download full resolution via product page

Diagram 3: Acridine core intercalating between DNA base pairs.
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Biological and Pharmacological Relevance
Antitumor Research: Used as a scaffold for synthesizing derivatives with antitumor activity,

often by targeting DNA topoisomerase enzymes.[9][14]

Enzyme Inhibition: Identified as an inhibitor of cytochrome P450 enzymes, specifically

CYP1A2, which is involved in drug metabolism.[4]

Antimicrobial Studies: The acridine core is present in various antimicrobial agents, and

derivatives of 9-Acridinecarboxylic acid have been investigated for these properties.[4]

Fluorescent Probes: The inherent fluorescence of the acridine ring makes it a valuable

component in probes for biological imaging and assays. The carboxylic acid group allows it

to be covalently attached to biomolecules of interest.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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